molecular formula C13H9ClF3NO3 B15336522 Ethyl 5-(4-chloro-3-(trifluoromethyl)phenyl)isoxazole-3-carboxylate

Ethyl 5-(4-chloro-3-(trifluoromethyl)phenyl)isoxazole-3-carboxylate

Cat. No.: B15336522
M. Wt: 319.66 g/mol
InChI Key: FMVNYTSCLNBVEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(4-chloro-3-(trifluoromethyl)phenyl)isoxazole-3-carboxylate is a synthetic organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chloro and trifluoromethyl group on the phenyl ring, which imparts unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-chloro-3-(trifluoromethyl)phenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization using a dehydrating agent such as acetic anhydride to yield the isoxazole ring. The final step involves esterification with ethyl chloroformate to obtain the desired ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-chloro-3-(trifluoromethyl)phenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Ethyl 5-(4-chloro-3-(trifluoromethyl)phenyl)isoxazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-chloro-3-(trifluoromethyl)phenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The presence of the chloro and trifluoromethyl groups enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The isoxazole ring structure also contributes to its stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-chloro-3-(trifluoromethyl)phenylcarbamate: Similar structure but with a carbamate group instead of an isoxazole ring.

    5-(4-chloro-3-(trifluoromethyl)phenyl)isoxazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester.

Uniqueness

Ethyl 5-(4-chloro-3-(trifluoromethyl)phenyl)isoxazole-3-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the isoxazole ring and the ethyl ester group differentiates it from other similar compounds, making it a valuable intermediate in various chemical and pharmaceutical applications.

Properties

Molecular Formula

C13H9ClF3NO3

Molecular Weight

319.66 g/mol

IUPAC Name

ethyl 5-[4-chloro-3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C13H9ClF3NO3/c1-2-20-12(19)10-6-11(21-18-10)7-3-4-9(14)8(5-7)13(15,16)17/h3-6H,2H2,1H3

InChI Key

FMVNYTSCLNBVEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC(=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.